4-{[(1E)-3-(3,5-dichlorophenyl)-3-oxoprop-1-en-1-yl]amino}-1-methyl-1H-pyrazole-5-carboxamide
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Overview
Description
4-{[(E)-3-(3,5-DICHLOROPHENYL)-3-OXO-1-PROPENYL]AMINO}-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE is a complex organic compound that belongs to the class of pyrazoles. Pyrazoles are known for their versatile applications in medicinal chemistry and organic synthesis . This compound is characterized by the presence of a pyrazole ring, a dichlorophenyl group, and a propenylamino substituent, making it a molecule of interest for various scientific research applications.
Preparation Methods
The synthesis of 4-{[(E)-3-(3,5-DICHLOROPHENYL)-3-OXO-1-PROPENYL]AMINO}-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.
Introduction of the dichlorophenyl group: This step involves the substitution reaction where the pyrazole ring is reacted with a dichlorophenyl compound under specific conditions.
Addition of the propenylamino group: This is typically done through a condensation reaction with an appropriate aldehyde or ketone.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.
Chemical Reactions Analysis
4-{[(E)-3-(3,5-DICHLOROPHENYL)-3-OXO-1-PROPENYL]AMINO}-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
4-{[(E)-3-(3,5-DICHLOROPHENYL)-3-OXO-1-PROPENYL]AMINO}-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-{[(E)-3-(3,5-DICHLOROPHENYL)-3-OXO-1-PROPENYL]AMINO}-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar compounds to 4-{[(E)-3-(3,5-DICHLOROPHENYL)-3-OXO-1-PROPENYL]AMINO}-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE include other pyrazole derivatives such as:
- 3-(3,5-DICHLOROPHENYL)-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE
- 4-{[(E)-3-(2,4-DICHLOROPHENYL)-3-OXO-1-PROPENYL]AMINO}-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE
These compounds share structural similarities but may differ in their chemical reactivity and biological activities.
Properties
Molecular Formula |
C14H12Cl2N4O2 |
---|---|
Molecular Weight |
339.2 g/mol |
IUPAC Name |
4-[[(E)-3-(3,5-dichlorophenyl)-3-oxoprop-1-enyl]amino]-2-methylpyrazole-3-carboxamide |
InChI |
InChI=1S/C14H12Cl2N4O2/c1-20-13(14(17)22)11(7-19-20)18-3-2-12(21)8-4-9(15)6-10(16)5-8/h2-7,18H,1H3,(H2,17,22)/b3-2+ |
InChI Key |
WLLUITLJKGXAJC-NSCUHMNNSA-N |
Isomeric SMILES |
CN1C(=C(C=N1)N/C=C/C(=O)C2=CC(=CC(=C2)Cl)Cl)C(=O)N |
Canonical SMILES |
CN1C(=C(C=N1)NC=CC(=O)C2=CC(=CC(=C2)Cl)Cl)C(=O)N |
Origin of Product |
United States |
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